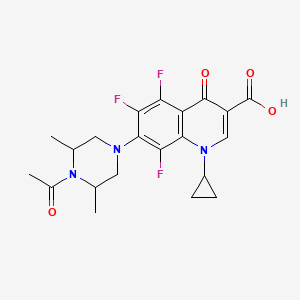

7-(4-Acetyl-3,5-dimethylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

説明

特性

IUPAC Name |

7-(4-acetyl-3,5-dimethylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O4/c1-9-6-25(7-10(2)27(9)11(3)28)19-16(23)15(22)14-18(17(19)24)26(12-4-5-12)8-13(20(14)29)21(30)31/h8-10,12H,4-7H2,1-3H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYSRUMRQMXIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1C(=O)C)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 7-(4-Acetyl-3,5-dimethylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (often referred to as a quinoline derivative) exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 392.4 g/mol. The structure features a cyclopropyl group and multiple fluorine atoms, which may contribute to its biological activity by enhancing lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The process often includes the introduction of the piperazine moiety and subsequent functionalization to yield the final product. Detailed synthetic pathways can be found in various literature sources that explore quinoline derivatives.

Antibacterial Activity

Research indicates that quinoline derivatives possess significant antibacterial properties. Studies have shown that compounds similar to This compound demonstrate efficacy against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could serve as a potential lead in developing new antibacterial agents.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Notably, studies involving the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects. The MTT assay results indicated:

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These findings suggest that higher concentrations of the compound lead to increased cytotoxicity against cancer cells.

Anti-inflammatory Effects

In addition to antibacterial and anticancer activities, this compound has shown potential anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antibacterial activity of various quinoline derivatives, including our compound. The results confirmed its effectiveness against resistant strains of bacteria.

- Case Study on Anticancer Properties : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in apoptosis as indicated by increased caspase activity. This suggests a mechanism through which the compound exerts its anticancer effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other fluoroquinolones but differs in substituent patterns:

Key Findings:

Fluorine Substitution : The target compound’s 5,6,8-trifluoro configuration may enhance DNA gyrase inhibition compared to 6,8-difluoro analogs (e.g., compound in ). However, excessive fluorination could reduce solubility, necessitating formulation optimization.

Piperazine Modifications : The 4-acetyl-3,5-dimethylpiperazine group likely improves pharmacokinetics by reducing metabolic degradation compared to unsubstituted or benzoyl-substituted piperazines (e.g., compounds in ).

Deuterated Analogs : Deuterated versions like Lomefloxacin-d5 () highlight industry efforts to enhance half-life, though the target compound lacks deuteration, focusing instead on acetylated piperazine for stability.

Q & A

Basic: What are the established synthetic pathways for this compound?

Methodological Answer:

The synthesis typically involves introducing the piperazinyl-acetyl group at the C7 position of the quinoline core. Key steps include:

- Quinolone Core Formation : Cyclocondensation of fluorinated aniline derivatives with diketene intermediates under acidic conditions.

- Piperazinyl Substitution : Reacting the C7-chloro intermediate with 4-acetyl-3,5-dimethylpiperazine via nucleophilic aromatic substitution. Optimized conditions include using polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

- Carboxylic Acid Activation : Hydrolysis of ester intermediates using NaOH/EtOH or HCl/THF .

Basic: How is structural characterization performed post-synthesis?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropyl, piperazinyl groups). Fluorine splitting patterns in F NMR resolve trifluoro-substitution .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in related quinolone derivatives (e.g., Acta Cryst. E68, o2264) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHFNO: 489.17 g/mol) .

Advanced: How can synthetic yield be optimized for the piperazinyl substitution step?

Methodological Answer:

Yield optimization requires:

- Solvent Selection : DMF or DMSO enhances nucleophilicity of the piperazine reagent compared to less polar solvents .

- Catalysis : Adding catalytic KI or CuI accelerates substitution kinetics .

- Purification : Silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) isolates the product from desfluoro or acetyl-degraded impurities .

Advanced: What role do the acetyl and dimethyl groups on the piperazine ring play in biological activity?

Methodological Answer:

These substituents modulate:

- Lipophilicity : The acetyl group enhances membrane permeability, while dimethyl groups reduce rotational freedom, stabilizing receptor interactions.

- Antibacterial Potency : Comparative SAR studies show that 3,5-dimethyl substitution on piperazine minimizes metabolic degradation, improving pharmacokinetics. Removal of the acetyl group reduces activity against Gram-negative strains by 4–8-fold .

Advanced: How to resolve contradictions in antibacterial efficacy data across substituent variations?

Methodological Answer:

Systematic approaches include:

- MIC Testing : Standardized broth microdilution assays (CLSI guidelines) under controlled pH and cation concentrations to minimize variability .

- Statistical Modeling : Multivariate analysis (e.g., PCA) to isolate structural factors (e.g., fluorine position, piperazine bulk) contributing to efficacy outliers .

- Crystallographic Overlays : Compare target enzyme (e.g., DNA gyrase) binding modes of analogs to identify steric or electronic clashes .

Advanced: What analytical methods ensure purity for in vitro studies?

Methodological Answer:

- HPLC-UV/LC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Monitor for impurities like desfluoro (MM0018.05, CAS 93107-11-0) or ethylenediamine derivatives (MM0018.04, CAS 103222-12-4) .

- Elemental Analysis : Confirm <0.5% deviation in C/H/N/F content versus theoretical values .

- Thermogravimetric Analysis (TGA) : Detect hydrate or solvent residues impacting bioassay reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。